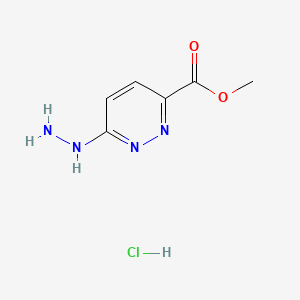

盐酸甲基 6-肼基吡哒嗪-3-羧酸酯

描述

Synthesis Analysis

The synthesis of related compounds, such as methylated 6-hydroxypyridazine-3-carboxylic acid derivatives, involves equilibria of lactam and lactim tautomers, affecting the synthesis of methylated derivatives. These compounds exhibit increased lipophilicity correlated with the formation of CH⋯O bonds, suggesting a similar synthetic approach could be applied to methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).

Molecular Structure Analysis

Studies on related compounds provide insights into specific intermolecular interactions, such as NH⋯O hydrogen bonding and CH⋯O hydrogen bonds, which arrange molecules into sheets. These findings highlight the significance of hydrogen bonding in the molecular structure of such compounds, potentially applicable to the structural analysis of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Katrusiak et al., 2011).

Chemical Reactions and Properties

Retro-ene reactions involving 4,5-dichloro-1-hydroxymethylpyridazin-6-one with alkyl halides and carboxylic acid chlorides provide a basis for understanding the reactivity of pyridazine derivatives. This suggests the potential for diverse chemical reactions involving methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, including fragmentation of retro-ene type (Sung-kyu Kim et al., 1996).

Physical Properties Analysis

The synthesis and structural analysis of related compounds, such as 3-bromo-6-methylpyridazine, offer insights into their physical properties. These studies, involving characterizations by 1HNMR and MS-ESI, suggest methods for elucidating the physical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (Xin Bing-wei, 2008).

Chemical Properties Analysis

The reactivity of pyridazine derivatives with different reagents, as demonstrated in the synthesis of derivatives with antimicrobial properties, provides a framework for understanding the chemical properties of methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride. These reactions highlight the compound's potential functionality and reactivity in various chemical contexts (Shawkat A. Abdel-Mohsen, 2014).

科学研究应用

合成和功能化

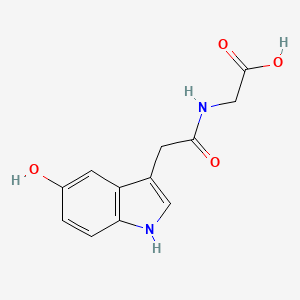

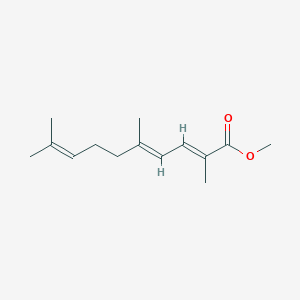

盐酸甲基 6-肼基吡哒嗪-3-羧酸酯被用作合成各种功能化化合物的原料。它的衍生物用于合成多种含吡哒嗪环的化合物,为合成 1,2,4-三唑并[4,3-b]吡哒嗪、吡哒嗪三嗪衍生物和其他复杂结构提供了途径。值得注意的是,肼基吡哒嗪被用于涉及与功能化醛或烯胺类似物的缩合的两步制备中,然后进行氧化环化。这些方法导致产生取代的丙氨酸、多元醇、C-核苷和萜烯,展示了其在有机合成中的多功能性 (Svete, 2005).

结构和相互作用研究

该化合物的衍生物,特别是甲基化的 4,5-二氢-6-羟基吡哒嗪-3-羧酸和 6-羟基吡哒嗪-3-羧酸,因其互变异构形式、分子间相互作用和亲脂性而受到研究。这些研究对于了解它们在各种化学环境中的行为及其在设计更复杂分子中的潜在应用至关重要 (Katrusiak 等人,2011).

抗病毒特性

盐酸甲基 6-肼基吡哒嗪-3-羧酸酯的衍生物已被探索其抗病毒特性,特别是对甲型肝炎病毒 (HAV)。这表明其在开发新的抗病毒药物中具有潜在作用。肼基吡哒嗪的合成及其随后的反应生成吡哒嗪三嗪衍生物是这一探索的一部分,突出了其在药物研究中的作用 (Flefel 等人,2017).

安全和危害

属性

IUPAC Name |

methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYNQDLYZUSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1788044-11-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00725564 | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-63-4, 1234616-16-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)